

# Physical and chemical characteristics of Hexanetriol isomers

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## Compound of Interest

Compound Name: Hexanetriol

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An In-depth Technical Guide to the Physical and Chemical Characteristics of **Hexanetriol** Isomers

## Introduction

**Hexanetriols** ( $C_6H_{14}O_3$ ) are a class of polyhydric alcohols possessing a six-carbon backbone with three hydroxyl (-OH) groups. These functional groups impart properties such as high boiling points, water solubility, and hygroscopicity. The specific positioning of the hydroxyl groups along the hexane chain results in numerous structural isomers, each with distinct physical and chemical characteristics.[1] This variability makes them valuable in diverse applications, from cosmetics and pharmaceuticals to the synthesis of polymers like polyesters and polyurethanes.[2][3]

This guide provides a comprehensive overview of the core physical and chemical properties of several key **hexanetriol** isomers. It is intended for researchers, scientists, and drug development professionals who require detailed technical information, including comparative data and experimental methodologies for characterization. The significance of isomerism is critical in pharmacology, as different isomers can exhibit varied pharmacokinetic and pharmacodynamic profiles, potentially leading to differences in efficacy and toxicity.[4]

## Physical and Chemical Properties of Hexanetriol Isomers

The properties of **hexanetriol** isomers are fundamentally dictated by the location of the three hydroxyl groups. These locations influence intermolecular hydrogen bonding, molecular symmetry, and polarity, which in turn affect properties like melting point, boiling point, and viscosity. 1,2,6-**Hexanetriol** is the most commercially significant and well-documented isomer, often used as a less hygroscopic substitute for glycerol.<sup>[2][3]</sup>

## Data Presentation: A Comparative Summary

The following table summarizes the key quantitative data for various **hexanetriol** isomers based on available literature.

Property	1,2,6-Hexanetriol	1,2,3-Hexanetriol	2-Ethyl-1,3-hexanediol	2,3,4-Hexanetriol	1,2,5-Hexanetriol
CAS Number	106-69-4	90325-47-6[5]	94-96-2[6]	93972-93-1[7]	10299-30-6[8]
Molecular Formula	C <sub>6</sub> H <sub>14</sub> O <sub>3</sub> [2]	C <sub>6</sub> H <sub>14</sub> O <sub>3</sub> [5]	C <sub>8</sub> H <sub>18</sub> O <sub>2</sub> [6]	C <sub>6</sub> H <sub>14</sub> O <sub>3</sub> [7]	C <sub>6</sub> H <sub>14</sub> O <sub>3</sub> [8]
Molecular Weight	134.17 g/mol [2]	134.17 g/mol	146 g/mol [6]	134.17 g/mol [7]	134.17 g/mol [8]
Appearance	Clear, viscous liquid[2]	-	Colorless, viscous liquid[6]	-	-
Melting Point	25-32 °C[9]	67-69 °C[5]	-40 °C (sets to glass)[6]	-	-
Boiling Point	178 °C @ 5 mmHg[10]	187.29 °C (estimate)[5]	243 °C[6]	-	-
Density	1.109 g/mL at 25 °C[10]	1.0275 (estimate)[5]	0.942 g/cc at 25 °C[6]	-	-
Refractive Index	n <sub>20</sub> /D 1.476[10]	1.4850 (estimate)[5]	n <sub>20</sub> /D 1.451[11]	-	-
Flash Point	195 °C (closed cup)	-	136 °C (closed cup) [11]	-	-
Vapor Pressure	<0.01 mmHg @ 20 °C[12]	-	<1 mm Hg @ 75 °C[6]	-	-
Solubility in Water	Miscible[2]	-	4.2 wt% at 20 °C[6]	-	-
pKa	-	13.81 (estimate)[5]	-	-	-

Note: 2-Ethyl-1,3-hexanediol is included for comparison as a related diol but is not a true isomer of **hexanetriol**.

## Chemical Characteristics and Applications of 1,2,6-Hexanetriol

As the most studied isomer, 1,2,6-**Hexanetriol** serves as a benchmark. It is a trivalent alcohol with two primary and one secondary hydroxyl group, making it a versatile chemical intermediate.<sup>[2]</sup>

- **Solvent and Humectant:** It is a clear, viscous, and hygroscopic liquid, miscible with water and polar organic solvents.<sup>[2]</sup> Its lower hygroscopicity compared to glycerol makes it a preferred humectant in cosmetic and pharmaceutical creams where moisture retention needs to be controlled.<sup>[3][13]</sup>
- **Polymer Synthesis:** As a trifunctional molecule, it acts as a polyol for synthesizing polyurethanes and as a crosslinker in the production of polyesters and alkyd resins.<sup>[2]</sup>
- **Plasticizers:** Esters of 1,2,6-**Hexanetriol** are effective plasticizers for polymers such as PVC and neoprene.<sup>[2]</sup>
- **Chemical Precursor:** It can be used to prepare 1,6-Hexanediol, a key polymer precursor, through a hydrodeoxygenation process.<sup>[10]</sup>

## Experimental Protocols for Characterization

The structural elucidation and differentiation of **hexanetriol** isomers rely on a combination of chromatographic and spectroscopic techniques.

### Chromatographic Separation of Isomers

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for separating isomers.

- **Methodology:**

- Sample Preparation: The **hexanetriol** isomer sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.
- Separation:
  - Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane:isopropanol). Isomers are separated based on the polarity of their hydroxyl group arrangement, with more polar isomers exhibiting longer retention times.[\[14\]](#)
  - Reverse-Phase HPLC: Employs a non-polar stationary phase (e.g., C18) with a polar mobile phase (e.g., water:acetonitrile). Elution order is typically reversed from normal-phase chromatography.[\[14\]](#)
  - Gas Chromatography (GC): The sample is vaporized and passed through a column. Separation is based on boiling point and interactions with the stationary phase. Derivatization may be required to increase the volatility of the triols.
- Detection: A suitable detector, such as a Refractive Index Detector (RID) for HPLC or a Flame Ionization Detector (FID) or Mass Spectrometer (MS) for GC, is used to detect the eluting isomers.
- Quantification: The concentration of each isomer is determined by comparing its peak area to that of a calibrated standard.

## Spectroscopic Identification

Spectroscopy is used to confirm the molecular structure of the separated isomers.

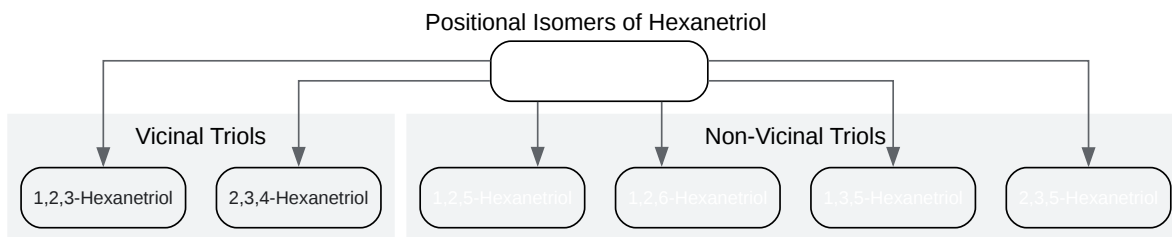
- Methodology:
  - Infrared (IR) Spectroscopy:
    - Protocol: A sample is analyzed using an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for liquid samples.[\[15\]](#)
    - Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands. A broad peak in the  $3200\text{--}3600\text{ cm}^{-1}$  region confirms the presence of O-H

stretching from the hydroxyl groups. The C-H stretching bands appear around 2850-3000  $\text{cm}^{-1}$ . The "fingerprint region" (below 1500  $\text{cm}^{-1}$ ) provides a unique pattern that can be used to distinguish between different isomers by comparing it to a spectral library (e.g., NIST, Coblenz Society).[16]

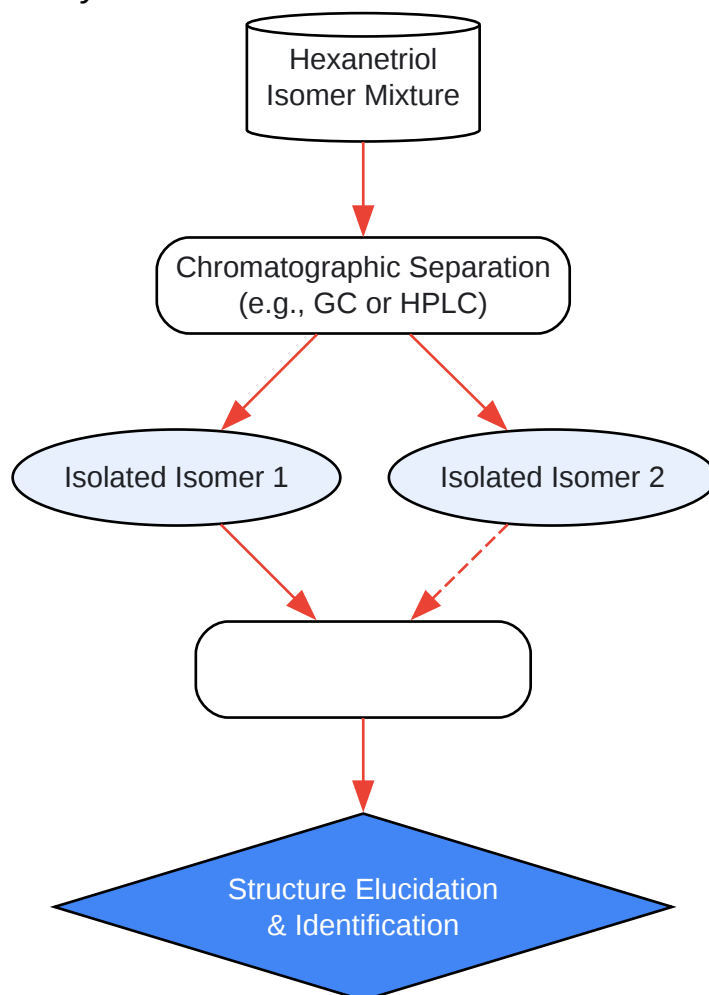
- Mass Spectrometry (MS):
  - Protocol: The sample is introduced into a mass spectrometer, typically coupled with GC (GC-MS). Electron Ionization (EI) is a common technique used to fragment the molecule.[17]
  - Data Interpretation: The mass spectrometer measures the mass-to-charge ratio ( $m/z$ ) of the molecular ion and its fragments. The molecular ion peak confirms the molecular weight (134.17 for **hexanetriols**). The fragmentation pattern provides structural information; for instance, the location and size of fragments can help deduce the positions of the hydroxyl groups along the carbon chain.[18]

## Mandatory Visualizations

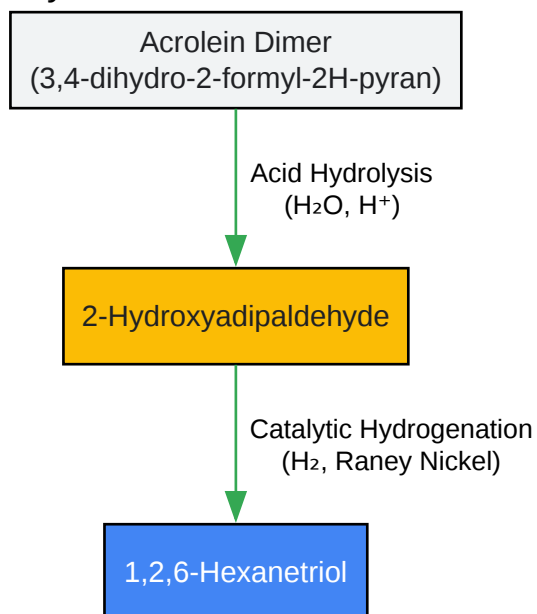
### Classification of Hexanetriol Isomers



### Analytical Workflow for Hexanetriol Isomers



### Synthesis of 1,2,6-Hexanetriol



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